molecular formula C23H23N5O5 B11506588 N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B11506588
M. Wt: 449.5 g/mol
InChI Key: MLFOKFIPXIMMQH-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a cyano group, diethoxyphenyl group, and a pyrazolylmethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the 2-cyano-4,5-diethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to introduce the cyano and diethoxy groups onto the phenyl ring.

    Synthesis of the 5-methyl-3-nitro-1H-pyrazole intermediate: This step involves the nitration and methylation of pyrazole.

    Coupling of intermediates: The final step involves coupling the two intermediates through a benzamide linkage, typically using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could affect cellular signaling pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C23H23N5O5/c1-4-32-20-11-18(13-24)19(12-21(20)33-5-2)25-23(29)17-8-6-16(7-9-17)14-27-15(3)10-22(26-27)28(30)31/h6-12H,4-5,14H2,1-3H3,(H,25,29)

InChI Key

MLFOKFIPXIMMQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)[N+](=O)[O-])C)OCC

Origin of Product

United States

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